molecular formula C4H3NO4 B2426043 2-Hydroxy-1,3-oxazole-5-carboxylic acid CAS No. 1407858-88-1

2-Hydroxy-1,3-oxazole-5-carboxylic acid

Cat. No.: B2426043
CAS No.: 1407858-88-1
M. Wt: 129.071
InChI Key: JYNCBJSUVBTQPI-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3-oxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C4H3NO4. It features a five-membered ring structure containing both oxygen and nitrogen atoms, which contributes to its unique chemical properties.

Safety and Hazards

The safety information for 2-Hydroxy-1,3-oxazole-5-carboxylic acid indicates that it is a potential hazard. The GHS pictogram GHS07 is associated with it, and the signal word is "Warning" .

Relevant Papers Several papers have been published on the synthesis and properties of oxazoles, including this compound . These papers discuss various methods of synthesis, chemical reactions, and properties of oxazoles. They provide valuable information for researchers interested in this field.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,3-oxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Deoxo-Fluor® for the cyclization process. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Comparison with Similar Compounds

Properties

IUPAC Name

2-oxo-3H-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO4/c6-3(7)2-1-5-4(8)9-2/h1H,(H,5,8)(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNCBJSUVBTQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 2-chlorooxazole-5-carboxylate (1.816 g, 10.34 mmol) was solubilised in MeCN (20 ml) and MeOH (20 ml). Sodium methoxide (9 ml, 25% solution in MeOH, 41.4 mmol) was added and the reaction mixture was heated at reflux overnight. The solvent was removed under reduced pressure and the crude product was dissolved in MeOH (20 ml) and 2M NaOH(aq) (20 ml) and stirred at RT overnight. The resulting mixture was acidified with 1M HCl and evaporated under reduced pressure. The residue was triturated with a minimal volume of 5M HCl and filtered. The solid was slurried with ice chips (approx. 10 ml), filtered, washed with water and dried under high vacuum to afford the title compound;
Quantity
1.816 g
Type
reactant
Reaction Step One
Name
Sodium methoxide
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate (300 mg, 1.909 mmol) in THF (5 ml) was added LiOH.H2O (352 mg, 8.4 mmol) as a solution in water (5 ml). The mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure. To the residue was added 4M HCl in dioxane (6 ml, 24.0 mmol) and the solid was sonicated for ˜1 minute. The solvent was removed under reduced pressure to afford a yellow solid. The solid was redissolved in MeOH and concentrated under reduced pressure. The solid was dried in the vacuum oven to afford the title compound;
Quantity
300 mg
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
352 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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